molecular formula C24H21N3O5S B1665887 3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione CAS No. 227088-94-0

3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione

Katalognummer: B1665887
CAS-Nummer: 227088-94-0
Molekulargewicht: 463.5 g/mol
InChI-Schlüssel: VQEHBLGYANQWEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AZ11645373 ist ein hochspezifischer und potenter Antagonist des humanen P2X7-Rezeptors. Diese Verbindung ist bekannt für ihre Fähigkeit, die ATP-induzierte Freisetzung von Interleukin-1-beta aus Lipopolysaccharid-aktivierten THP-1-Zellen mit einem IC50-Wert von 90 Nanomolar zu hemmen . Es ist inaktiv auf andere P2X-Rezeptor-Subtypen und deutlich weniger aktiv auf Rattenrezeptoren .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AZ11645373 umfasst mehrere Schritte, beginnend mit der Herstellung der Thiazolidindion-Grundstruktur. Die wichtigsten Schritte beinhalten:

    Bildung des Thiazolidindion-Rings: Dies wird typischerweise durch eine Cyclisierungsreaktion erreicht, die ein geeignetes Dion und ein Thioharnstoffderivat beinhaltet.

    Einführung der Biphenylgruppe: Dieser Schritt beinhaltet die Kupplung eines Biphenylderivats mit dem Thiazolidindion-Kern.

    Anbindung der Pyridinylgruppe:

Industrielle Produktionsmethoden

Die industrielle Produktion von AZ11645373 folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsmethoden und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AZ11645373 involves multiple steps, starting with the preparation of the core thiazolidinedione structure. The key steps include:

    Formation of the thiazolidinedione ring: This is typically achieved through a cyclization reaction involving a suitable dione and a thiourea derivative.

    Introduction of the biphenyl group: This step involves the coupling of a biphenyl derivative with the thiazolidinedione core.

    Attachment of the pyridinyl group:

Industrial Production Methods

Industrial production of AZ11645373 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AZ11645373 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

Inflammatory Diseases

The P2X7 receptor is implicated in various inflammatory conditions. Research indicates that antagonizing this receptor can mitigate inflammation-related pathways. Studies have demonstrated that AZ11645373 can inhibit ATP-induced cytokine release from immune cells, suggesting its potential as a therapeutic agent in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis .

Neurodegenerative Disorders

Given its role in modulating neuroinflammation, AZ11645373 is being investigated for its effects on neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to inhibit P2X7 receptors may reduce neuroinflammatory responses associated with these conditions .

Metabolic Disorders

Thiazolidinediones are traditionally recognized for their insulin-sensitizing properties. AZ11645373 may enhance glucose metabolism through PPAR-γ activation, potentially offering benefits in managing type 2 diabetes. Its structural similarities to other thiazolidinediones suggest it could share similar metabolic effects .

Case Studies

Several studies have been conducted to evaluate the efficacy of AZ11645373 in various biological models:

  • In vitro Studies : Experiments using human HEK-293 cells showed that AZ11645373 effectively inhibited P2X7 receptor-mediated calcium influx, confirming its role as a potent antagonist .
  • Animal Models : Animal studies have indicated that treatment with AZ11645373 resulted in decreased markers of inflammation and improved behavioral outcomes in models of neuroinflammation .

Wirkmechanismus

AZ11645373 exerts its effects by selectively binding to the P2X7 receptor, a ligand-gated ion channel. This binding inhibits the receptor’s activation by ATP, preventing the downstream signaling events that lead to the release of pro-inflammatory cytokines like interleukin-1 beta. The compound acts as an allosteric antagonist, meaning it binds to a site on the receptor distinct from the ATP binding site, inducing a conformational change that reduces receptor activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

AZ11645373 ist einzigartig in seiner hohen Selektivität und Potenz für den humanen P2X7-Rezeptor, mit minimaler Aktivität auf andere P2X-Rezeptor-Subtypen und deutlich geringerer Aktivität auf Rattenrezeptoren. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle des P2X7-Rezeptors in menschlichen Zellen und Geweben .

Biologische Aktivität

The compound 3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione (CAS: 227088-94-0) is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes management and inflammation modulation. This article delves into the biological activity of this compound, summarizing key research findings and case studies.

  • Molecular Formula : C24H21N3O5S
  • Molecular Weight : 463.51 g/mol
  • IUPAC Name : 3-(1-((3'-nitro-[1,1'-biphenyl]-4-yl)oxy)-4-(pyridin-4-yl)butan-2-yl)thiazolidine-2,4-dione
  • Purity : 98% .

Antidiabetic Effects

Research has indicated that thiazolidinediones, including the compound , may exhibit significant antihyperglycemic effects. In a study involving diabetic rat models, compounds similar to this thiazolidinedione demonstrated a reduction in blood glucose levels comparable to that of established antidiabetic drugs like glibenclamide. Specifically, the compound's propyl analog showed notable potency in lowering blood glucose when administered at a dosage of 2 mg/kg over six days .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • P2X7 Receptor Antagonism : The compound acts as a selective antagonist for the P2X7 receptor, which is involved in inflammatory responses. It inhibits ATP-induced release of interleukin-1 beta (IL-1β) from THP-1 cells with an IC50 value of approximately 90 nM. This mechanism suggests potential applications in treating inflammatory conditions .
  • Antioxidant Activity : Thiazolidinediones have been associated with antioxidant properties that may contribute to their therapeutic effects in metabolic disorders by reducing oxidative stress .

In Vivo Studies

A series of studies have explored the efficacy of thiazolidinedione derivatives in animal models:

  • Diabetic Rats : In experiments where diabetic rats were treated with this compound, significant reductions in fasting blood glucose levels were observed. The effectiveness was measured against standard treatments, showing comparable or superior results .
  • Inflammation Models : The compound's ability to inhibit IL-1β release was tested in models of inflammation, revealing a strong anti-inflammatory profile that could be beneficial for conditions like rheumatoid arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The structural modifications on the thiazolidinedione core have been systematically studied to optimize biological activity:

  • Modifications on the biphenyl moiety were found to enhance receptor binding affinity and selectivity.
  • The introduction of various substituents on the pyridinyl group affected both the pharmacokinetic properties and the potency against target receptors .

Data Summary Table

PropertyValue
Molecular FormulaC24H21N3O5S
Molecular Weight463.51 g/mol
CAS Number227088-94-0
Purity98%
P2X7 Receptor IC50~90 nM
Antihyperglycemic Dose2 mg/kg/day (in diabetic rats)

Eigenschaften

IUPAC Name

3-[1-[4-(3-nitrophenyl)phenoxy]-4-pyridin-4-ylbutan-2-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c28-23-16-33-24(29)26(23)21(7-4-17-10-12-25-13-11-17)15-32-22-8-5-18(6-9-22)19-2-1-3-20(14-19)27(30)31/h1-3,5-6,8-14,21H,4,7,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEHBLGYANQWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)C(CCC2=CC=NC=C2)COC3=CC=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227088-94-0
Record name AZ-11645373
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227088940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-yl)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZ-11645373
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY4SZP4C72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione
Reactant of Route 2
Reactant of Route 2
3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione
Reactant of Route 3
Reactant of Route 3
3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione
Reactant of Route 4
Reactant of Route 4
3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione
Reactant of Route 5
Reactant of Route 5
3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione
Reactant of Route 6
Reactant of Route 6
3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.